molecular formula C11H12N2O3 B13889217 Ethyl 5-methoxy-2H-indazole-7-carboxylate

Ethyl 5-methoxy-2H-indazole-7-carboxylate

Cat. No.: B13889217
M. Wt: 220.22 g/mol
InChI Key: SSNHJBSHQKORCJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their wide range of biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of an indazole ring substituted with an ethyl ester group at the 7-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-2H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization and substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-hydroxy-2H-indazole-7-carboxylate.

    Reduction: Ethyl 5-methoxy-2H-indazole-7-methanol.

    Substitution: 5-halogenated-2H-indazole-7-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-methoxy-2H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2H-indazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Ethyl 5-methoxy-2H-indazole-7-carboxylate can be compared with other indazole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-methoxy-1H-indazole-7-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-8(15-2)4-7-6-12-13-10(7)9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SSNHJBSHQKORCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NN=C2)OC

Origin of Product

United States

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